Sulfite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

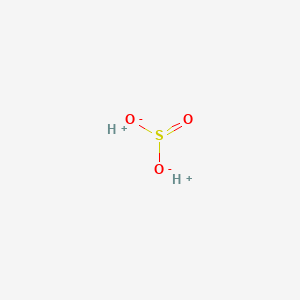

Sulfite (SO₃²⁻) is a sulfur oxyanion characterized by a trigonal pyramidal geometry, with sulfur in the +4 oxidation state. It exhibits resonance stabilization, distributing the negative charge across three oxygen atoms, enhancing its stability . In aqueous solutions, this compound undergoes hydrolysis, producing basic solutions (pH ~9–9.5) . Common forms include sodium this compound (Na₂SO₃) and aluminum this compound (Al₂(SO₃)₃), the latter noted for exceptional stability due to covalent bonding, hydrogen bonding, and van der Waals interactions .

This compound plays critical roles in biological systems, such as in the sulfate assimilation pathway, where this compound reductase catalyzes its reduction to sulfide (S²⁻) for cysteine synthesis . Conversely, this compound oxidase oxidizes this compound to sulfate (SO₄²⁻) in plants, maintaining this compound homeostasis under stress . Industrially, this compound is used in paper pulping, water treatment, and as a reducing agent in dyeing and food preservation .

Aplicaciones Científicas De Investigación

Food Preservation

Role as a Preservative:

Sulfites are commonly used in the food industry as preservatives to prevent browning and spoilage. They inhibit the activity of enzymes that cause oxidation and browning in fruits and vegetables. For example:

- Fruits and Vegetables: Sulfites are used to maintain the color and freshness of dried fruits like apricots and raisins.

- Wine Production: In winemaking, sulfites help prevent oxidation and spoilage by inhibiting yeast and bacterial growth .

Case Study:

A study conducted on the efficacy of sulfites in preserving cherries found that this compound-treated cherries retained their color and flavor significantly longer than untreated samples. This demonstrates this compound's effectiveness in maintaining food quality during storage.

Medical Applications

Cytoprotective Effects:

Recent research highlights this compound's potential as a cytoprotective agent against oxidative stress in neurons. A study showed that physiological concentrations of this compound could protect rat neurons from oxytosis induced by high glutamate levels. The mechanism involves increasing intracellular levels of cysteine and glutathione (GSH), which are crucial for cellular defense against oxidative damage .

Potential Therapeutic Uses:

this compound's ability to enhance cysteine levels suggests its potential use in treating neurodegenerative diseases characterized by oxidative stress, such as Alzheimer's disease. Further research is needed to explore these therapeutic avenues fully.

Environmental Applications

Water Treatment:

Sulfites play a role in water treatment processes, particularly in the disinfection of water contaminated with this compound-reducing bacteria. A study showed that UV radiation combined with this compound effectively reduced microbial populations in water, making it safer for consumption .

Desulfurization:

In industrial settings, sulfites are utilized for desulfurizing flue gases to mitigate acid rain formation. They react with sulfur dioxide (SO₂) emissions from power plants, converting them into less harmful compounds .

Industrial Applications

Bleaching Agent:

Sulfites are employed as bleaching agents in various industries, including textiles and paper production. They help achieve desired whiteness levels by removing unwanted colors from raw materials .

Dough Conditioning:

In baking, sulfites serve as dough conditioners, improving the texture and volume of bread products. They enhance gluten development, leading to better dough elasticity and gas retention during fermentation.

Data Tables

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Food Preservation | Preventing browning in fruits | Maintains color and extends shelf life |

| Medical | Cytoprotection in neurodegeneration | Potential therapeutic agent for oxidative stress |

| Environmental | Water treatment | Reduces microbial contamination |

| Industrial | Bleaching agent | Improves product quality in textiles and paper |

| Industrial | Dough conditioning | Enhances texture and volume of baked goods |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Sulfite vs. Sulfate (SO₄²⁻)

Key Differences :

- Oxidation State : this compound’s +4 state makes it more reactive than sulfate (+6), enabling participation in redox reactions .

- Enzymatic Pathways : this compound reductase reduces this compound to sulfide, while this compound oxidase oxidizes it to sulfate, illustrating its dual metabolic roles .

This compound vs. Bithis compound (HSO₃⁻)

Key Differences :

- Acid-Base Behavior : Bithis compound forms in acidic environments, while this compound predominates at higher pH .

- Applications : Sodium this compound (Na₂SO₃) is preferred in water treatment, whereas bithis compound salts are used in food preservation .

This compound vs. Sulfide (S²⁻)

Key Differences :

- Redox Behavior : this compound can act as both oxidizer and reducer, while sulfide is primarily reductive .

- Detection Challenges : Their similar nucleophilic properties necessitate specialized probes for differentiation .

This compound vs. This compound Esters (e.g., Ethylene this compound)

Key Differences :

- Chemical Nature: this compound esters are organic derivatives with enhanced stability in non-aqueous systems .

- Function: While inorganic this compound serves as a redox agent, this compound esters act as stabilizers in industrial processes .

Aluminum this compound vs. Other Metal Sulfites

Key Differences :

Propiedades

Número CAS |

14265-45-3 |

|---|---|

Fórmula molecular |

SO3(2−) O3S-2 |

Peso molecular |

80.07 g/mol |

Nombre IUPAC |

sulfite |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-2 |

Clave InChI |

LSNNMFCWUKXFEE-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)[O-] |

SMILES canónico |

[H+].[H+].[O-]S(=O)[O-] |

Key on ui other cas no. |

15181-46-1 7782-99-2 |

Descripción física |

Solid Gas |

Solubilidad |

558.5 mg/mL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.